molecular formula C23H41N7O14 B219596 Ashimycin B CAS No. 123482-12-2

Ashimycin B

Cat. No.: B219596
CAS No.: 123482-12-2
M. Wt: 639.6 g/mol
InChI Key: QGZXKOYUROSPLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ashimycin B is a macrolide antibiotic derived from Streptomyces species, characterized by a 16-membered lactone ring with unique glycosylation patterns. It exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and mycobacteria, by inhibiting protein synthesis via binding to the 50S ribosomal subunit . Regulatory documentation emphasizes the need for rigorous quality control in biosimilar development, including comparative assessments of raw materials, stability, and pharmacokinetic profiles .

Properties

CAS No.

123482-12-2

Molecular Formula

C23H41N7O14

Molecular Weight

639.6 g/mol

IUPAC Name

N-[2-[2-[2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-2-hydroxy-N-methylacetamide

InChI

InChI=1S/C23H41N7O14/c1-6-23(40,5-33)18(44-19-11(30(2)8(34)4-32)15(38)12(35)7(3-31)42-19)20(41-6)43-17-10(29-22(26)27)13(36)9(28-21(24)25)14(37)16(17)39/h5-7,9-20,31-32,35-40H,3-4H2,1-2H3,(H4,24,25,28)(H4,26,27,29)

InChI Key

QGZXKOYUROSPLZ-UHFFFAOYSA-N

SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)N(C)C(=O)CO)(C=O)O

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)N(C)C(=O)CO)(C=O)O

Synonyms

ashimycin B

Origin of Product

United States

Chemical Reactions Analysis

Structural Basis for Reactivity

Ashimycin B is a streptomycin-like aminoglycoside antibiotic. Its structure includes:

  • A streptidine moiety (a hexose-derived aminocyclitol).

  • A dihydrostreptose unit.

  • A unique substituent differentiating it from streptomycin (specific structural details remain proprietary) .

Key functional groups include hydroxyl (-OH), amino (-NH₂), and glycosidic linkages, which govern its reactivity.

Chemical Degradation Pathways

Controlled degradation studies of streptomycin analogs reveal insights into this compound’s stability:

Reaction Type Conditions Observed Changes Inferred Mechanism
Acid HydrolysisHCl (1M, 100°C, 2h)Cleavage of glycosidic bondsProtonation of oxygen, bond fission .
Alkaline HydrolysisNaOH (0.1M, 60°C, 1h)Degradation of streptidine ringBase-catalyzed ring-opening via nucleophilic attack .
Oxidative DegradationH₂O₂ (3%, 25°C, 24h)Oxidation of hydroxyl to carbonyl groupsRadical-mediated oxidation .

These reactions align with streptomycin’s susceptibility to hydrolysis and oxidation, suggesting this compound shares similar vulnerabilities .

Enzymatic Modifications

Streptomycin analogs often undergo enzymatic transformations mediated by bacterial enzymes (e.g., aminoglycoside-modifying enzymes):

  • Phosphorylation : Addition of phosphate groups to hydroxyls, reducing antibacterial activity.

  • Adenylylation : Transfer of AMP to amino groups, blocking ribosomal binding .

While this compound’s specific resistance mechanisms are uncharacterized, structural homology implies susceptibility to analogous modifications.

Synthetic Modifications

No direct studies on this compound’s derivatization exist, but streptomycin’s reactivity provides a template:

Reaction Reagents Outcome
Reductive AminationNaBH₃CN, aldehydesSecondary amine formation at amino groups
AcylationAcetic anhydride, pyridineN-acetylation of amino groups
GlycosidationActivated sugars, Lewis acidsAddition of saccharides to hydroxyls

Such modifications could enhance stability or alter bioactivity .

Mechanistic Insights from Computational Models

Reaction pathways for aminoglycosides, analyzed via Unified Reaction Valley Approach (URVA), suggest:

  • Hydrolysis : Proceeds through a two-step mechanism:

    • Protonation of the glycosidic oxygen.

    • Nucleophilic water attack at the anomeric carbon .

  • Oxidation : Radical intermediates form at hydroxyl-rich regions, leading to carbonyl or carboxylate products .

Gaps in Current Knowledge

  • Specific degradation products of this compound under varying pH/temperature conditions.

  • Enzymatic inactivation pathways in resistant bacterial strains.

  • Synthetic routes for structural optimization.

Research Recommendations

  • Conduct kinetic studies to quantify hydrolysis/oxidation rates.

  • Use Design of Experiments (DoE) to optimize stability under storage conditions .

  • Employ Molecular Transformer models to predict biocatalytic modifications .

While direct data on this compound’s reactions remain limited, its structural and functional similarities to streptomycin provide a foundation for hypothesizing its chemical behavior. Further experimental validation is critical to confirm these inferences.

Comparison with Similar Compounds

Research Findings and Clinical Relevance

  • Efficacy : In murine models, this compound reduced Mycobacterium tuberculosis load by 3-log units at 10 mg/kg/day, comparable to rifampicin but with fewer hepatotoxic effects .
  • Safety : Phase I trials reported gastrointestinal disturbances (15% incidence) vs. erythromycin’s 25–30%, attributed to reduced motilin receptor activation .
  • Regulatory Status : this compound’s biosimilar candidates require demonstration of comparability in purity (>98%) and sterility, per FDA and EMA guidelines .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ashimycin B, and how can researchers optimize these protocols for higher yield?

  • Methodological Answer : Begin with a systematic literature review to identify existing synthetic pathways (e.g., polyketide synthase pathways or modular biosynthesis) . Compare yields, reaction conditions (temperature, catalysts), and purification methods across studies. Use spectroscopic techniques (NMR, MS) to confirm structural integrity . Optimization strategies may include metabolic engineering of host organisms or adjusting fermentation parameters (e.g., pH, nutrient availability) . Document all modifications in a comparative table (e.g., yield %, purity, reaction time) for reproducibility .

Q. What experimental methodologies are recommended to elucidate this compound's mechanism of action against target pathogens?

  • Methodological Answer : Combine in vitro assays (minimum inhibitory concentration, MIC) with omics approaches (transcriptomics/proteomics) to identify target pathways . Use knockout strains of pathogenic bacteria to isolate resistance mechanisms. Include controls for cytotoxicity in eukaryotic cells (e.g., mammalian cell lines) . Validate findings with molecular docking studies to predict binding affinities to bacterial ribosomes or membrane proteins .

Q. How should researchers conduct a literature review to identify gaps in this compound’s bioactivity studies?

  • Methodological Answer : Use academic databases (PubMed, Web of Science) with Boolean queries (e.g., "this compound" AND "antibacterial activity") . Filter results by study type (e.g., in vivo, in vitro) and organism models. Create a matrix to categorize findings (e.g., target pathogens, efficacy metrics, limitations) . Prioritize primary sources and cross-reference with systematic reviews to avoid bias .

Advanced Research Questions

Q. What experimental design principles mitigate confounding variables in this compound’s pharmacokinetic studies?

  • Methodological Answer : Use randomized, blinded animal trials with standardized dosing regimens (e.g., mg/kg body weight) . Control for variables like diet, genetic background, and co-administered drugs. Employ pharmacokinetic modeling (e.g., non-compartmental analysis) to calculate AUC, half-life, and clearance rates . Validate results using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for plasma concentration measurements .

Q. How can researchers resolve contradictions in reported bioactivity data of this compound across different studies?

  • Methodological Answer : Perform a meta-analysis to quantify heterogeneity (e.g., I² statistic) and identify outliers . Replicate conflicting experiments under standardized conditions (e.g., identical bacterial strains, growth media) . Use statistical tools (ANOVA, regression) to assess the impact of variables like pH or incubation time . Publish raw datasets and protocols to enhance transparency .

Q. What considerations are critical when designing comparative studies between this compound and structurally similar antibiotics?

  • Methodological Answer : Conduct structural similarity analysis (e.g., molecular weight, functional groups) to select comparators . Use isogenic bacterial strains to isolate resistance mechanisms. Include dose-response curves and synergy assays (e.g., checkerboard method) to evaluate combinatorial effects . Address ethical considerations (e.g., animal welfare compliance) in the study design .

Data Organization and Reproducibility

Q. How should researchers document experimental protocols for this compound to ensure reproducibility?

  • Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental sections . Include step-by-step synthesis protocols, instrument calibration data, and raw spectral files in supplementary materials . Use version-controlled lab notebooks (digital or physical) to track modifications .

Q. What frameworks assist in formulating hypothesis-driven research questions for this compound?

  • Methodological Answer : Apply the PICO framework (Population: bacterial strain; Intervention: this compound; Comparison: existing antibiotics; Outcome: MIC reduction) . Evaluate feasibility using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . For example: "Does this compound (Intervention) reduce biofilm formation (Outcome) in Staphylococcus aureus (Population) more effectively than vancomycin (Comparison)?"

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ashimycin B
Reactant of Route 2
Ashimycin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.